2-Methyl-5-phenylfuran-3-carbonyl chloride

Beschreibung

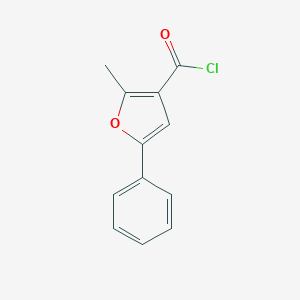

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-phenylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABSZITRMATFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380070 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-57-0 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Phenylfuran 3 Carbonyl Chloride

Conversion of 2-Methyl-5-phenylfuran-3-carboxylic acid to the Acyl Chloride

Purification Methodologies for this compound

The successful synthesis of this compound from its corresponding carboxylic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride invariably yields a crude product that contains residual reagents, byproducts, and solvents. Therefore, a meticulous purification process is paramount.

Recrystallization

Given that this compound exists as a solid with a melting point of approximately 85°C, recrystallization stands out as an effective and commonly employed purification technique. angenechemical.com This method relies on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

The process typically involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound is highly soluble, while the impurities are either sparingly soluble or highly soluble. Upon gradual cooling of the saturated solution, the solubility of this compound decreases, leading to the formation of purified crystals. The impurities, ideally, remain dissolved in the mother liquor.

The selection of an appropriate solvent is crucial for a successful recrystallization. An ideal solvent should:

Not react with the acyl chloride.

Exhibit a steep solubility curve for the compound (i.e., high solubility at elevated temperatures and low solubility at lower temperatures).

Have a boiling point that is lower than the melting point of the compound to prevent it from oiling out.

Be volatile enough to be easily removed from the purified crystals.

Commonly, non-polar to moderately polar aprotic solvents are suitable for recrystallizing aryl carbonyl chlorides. A systematic approach to solvent selection would involve testing the solubility of small amounts of the crude product in various solvents such as hexanes, cyclohexane, toluene, and chlorinated solvents. Solvent mixtures, such as dichloromethane/hexane or toluene/hexane, can also be employed to fine-tune the solubility characteristics.

The general procedure for recrystallization would involve:

Heating a suitable solvent to its boiling point.

Gradually adding the hot solvent to the crude this compound until it completely dissolves.

Allowing the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

Further cooling the mixture in an ice bath to maximize the yield of the purified product.

Isolating the crystals by vacuum filtration and washing them with a small amount of cold solvent to remove any adhering mother liquor.

Drying the purified crystals under vacuum.

Vacuum Distillation

For larger scale purifications or to remove non-volatile impurities, vacuum distillation is a viable method. The boiling point of this compound is reported to be in the range of 85-88°C, which suggests that this is likely the boiling point under reduced pressure, as a compound with a melting point of 85°C would be expected to have a much higher boiling point at atmospheric pressure. chemmade.com

Distillation under reduced pressure is necessary to prevent the thermal decomposition that can occur at the high temperatures required for distillation at atmospheric pressure. This technique separates compounds based on differences in their boiling points.

The procedure for vacuum distillation involves:

Placing the crude this compound in a distillation flask.

Assembling a vacuum distillation apparatus, ensuring all joints are well-sealed.

Gradually reducing the pressure inside the apparatus to the desired level.

Heating the distillation flask to bring the compound to its boiling point under the applied vacuum.

Collecting the fraction that distills over at a constant temperature, which corresponds to the purified this compound.

This method is particularly effective for separating the product from the excess chlorinating agent (e.g., thionyl chloride, boiling point 76°C) and other volatile or non-volatile impurities.

Below is a table summarizing the key aspects of these purification methodologies:

| Purification Method | Principle | Key Considerations | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Selection of an appropriate solvent or solvent system is critical. The compound should be a solid at room temperature. | Removal of soluble and insoluble impurities from a solid product. Ideal for achieving high purity on a laboratory scale. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | The compound must be thermally stable at its boiling point under vacuum. Requires specialized glassware. | Purification of liquids or low-melting solids. Effective for removing volatile and non-volatile impurities, and for larger scale purification. |

In practice, a combination of these techniques may be employed to achieve the desired level of purity. For instance, a preliminary purification by vacuum distillation to remove the bulk of volatile impurities could be followed by recrystallization to obtain a highly pure, crystalline final product.

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Methyl 5 Phenylfuran 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The archetypal reaction of acyl chlorides is nucleophilic acyl substitution. This mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Amidation Reactions with Primary and Secondary Amines

It is anticipated that 2-Methyl-5-phenylfuran-3-carbonyl chloride would react readily with primary and secondary amines to form the corresponding amides. These reactions are generally fast and are often carried out at room temperature, frequently in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. The reaction would involve the lone pair of electrons on the nitrogen atom of the amine acting as the nucleophile. Without specific studies, a data table of various amines and their corresponding yields cannot be provided.

Esterification Reactions with Alcohols and Phenols

Similarly, the reaction with alcohols and phenols would be expected to yield the corresponding esters. This esterification process is a standard transformation for acyl chlorides. The reaction mechanism involves the nucleophilic attack by the oxygen atom of the alcohol or phenol on the carbonyl carbon. Like amidation, this reaction is also typically performed in the presence of a base such as pyridine to scavenge the HCl produced.

Thioesterification Reactions with Thiols

In a reaction analogous to esterification, thiols would be expected to react with this compound to produce thioesters. The sulfur atom of the thiol is a potent nucleophile and would attack the electrophilic carbonyl carbon, leading to the substitution of the chloride.

Friedel-Crafts Acylation with Aromatic Systems

This compound could serve as the acylating agent in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it would generate a highly electrophilic acylium ion. This electrophile would then be attacked by an electron-rich aromatic ring (e.g., benzene, toluene) to form a new carbon-carbon bond, resulting in an aryl ketone. The furan (B31954) ring itself is an aromatic system, but the phenyl substituent's and the acyl chloride's influence on its reactivity in such reactions would require specific investigation.

Electrophilic Nature and Reaction with Other Functional Groups

The strong electrophilic character of the carbonyl carbon in this compound dictates its reactivity towards a wide array of nucleophiles.

Reactivity in Multicomponent Reactions (MCRs)

The participation of acyl chlorides in multicomponent reactions, such as the Ugi or Passerini reactions, is not typical, as these reactions usually involve carboxylic acids. However, the potential for this compound to be used in novel MCRs cannot be entirely dismissed without experimental investigation. Such studies would be necessary to determine its compatibility and reactivity within the complex reaction cascades characteristic of MCRs.

Potential as a Dienophile in Cycloaddition Reactions

In the context of Diels-Alder or [4+2] cycloaddition reactions, furan and its derivatives typically function as the 4π-electron component, or the diene, due to the inherent electron-rich nature of the furan ring. The aromatic character of furan contributes to its stability, and participating as a diene allows for a concerted reaction pathway that can lead to the formation of a stable six-membered ring adduct.

For this compound to act as a dienophile (the 2π-electron component), it would need to react with an electron-rich diene. The presence of the electron-withdrawing carbonyl chloride group at the 3-position does decrease the electron density of the furan ring, which could theoretically enhance its dienophilic character. However, the disruption of the furan's aromaticity to participate as a dienophile would likely require significant activation, for example, through the use of strong Lewis acids or high-pressure conditions.

Given the established reactivity patterns of furans, it is more probable that this compound would participate as a diene in Diels-Alder reactions, particularly when paired with a highly reactive, electron-deficient dienophile. The substituents on the furan ring, namely the methyl and phenyl groups, would influence the regioselectivity of such a reaction.

Table 1: Theoretical Reactivity in Diels-Alder Reactions

| Role of this compound | Reactant Partner | Plausibility | Notes |

|---|---|---|---|

| Dienophile | Electron-rich diene (e.g., 1,3-butadiene) | Low | Disruption of furan aromaticity is energetically unfavorable. |

| Diene | Electron-deficient dienophile (e.g., maleic anhydride) | High | Consistent with the typical reactivity of furan derivatives. |

Exploration of Michael Addition Acceptor Capabilities

The potential for this compound to serve as a Michael addition acceptor is an area of theoretical interest. A Michael acceptor is characterized by an electron-withdrawing group conjugated to a double bond, which creates an electrophilic β-carbon susceptible to nucleophilic attack.

In the structure of this compound, the carbonyl chloride group is in conjugation with the π-system of the furan ring. This conjugation could render the C5 position of the furan ring (β to the carbonyl group in a vinylogous sense) electrophilic and thus a potential site for conjugate addition by a soft nucleophile, known as a Michael donor.

Suitable Michael donors for such a reaction could include enolates, Gilman reagents (lithium dialkylcuprates), or certain enamines. The reaction would involve the nucleophilic attack at the C5 position, leading to an intermediate enolate which would then be protonated to yield the 1,4-addition product. However, similar to its potential role as a dienophile, the aromaticity of the furan ring presents a thermodynamic barrier that must be overcome for a Michael addition to occur. The reaction would likely require carefully chosen conditions and a highly reactive Michael donor to proceed efficiently.

Table 2: Hypothetical Michael Addition Reaction Parameters

| Michael Donor | Michael Acceptor | Potential Product Type | Required Conditions |

|---|---|---|---|

| Diethyl malonate enolate | This compound | 1,4-adduct at the furan C5 position | Strong base (e.g., NaH, LDA) to generate the enolate |

| Lithium dimethylcuprate | This compound | 1,4-adduct with methylation at the furan C5 position | Aprotic solvent (e.g., THF, Et₂O) at low temperatures |

It is crucial to emphasize that the discussions in sections 3.2.2 and 3.2.3 are based on theoretical considerations and established principles of organic reactivity. Experimental validation would be necessary to confirm the actual behavior of this compound in these reaction types.

Iv. Derivatization and Functionalization Strategies

Synthesis of Substituted 2-Methyl-5-phenylfuran-3-amides

The preparation of amides from acyl chlorides is a fundamental and highly efficient transformation in organic synthesis. For furan-3-carboxylic acid derivatives, the synthesis of amides is generally accomplished via the corresponding acyl halides. google.com The reaction involves the nucleophilic acyl substitution of a primary or secondary amine for the chloride on the carbonyl group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. This method is applicable to a wide range of amines, allowing for the synthesis of a diverse library of N-substituted 2-methyl-5-phenylfuran-3-amides.

The general reaction proceeds as follows: 2-Methyl-5-phenylfuran-3-carbonyl chloride + R¹R²NH → N-(R¹,R²)-2-Methyl-5-phenylfuran-3-carboxamide + HCl

Detailed research findings on specific reaction conditions and yields for the synthesis of various substituted amides from this compound are limited. However, the expected products from reactions with common amines are well-established based on this general principle.

| Amine Reactant | Expected Amide Product | Chemical Formula of Product |

|---|---|---|

| Aniline | N-phenyl-2-methyl-5-phenylfuran-3-carboxamide | C₁₉H₁₅NO₂ |

| Diethylamine | N,N-diethyl-2-methyl-5-phenylfuran-3-carboxamide | C₁₆H₁₉NO₂ |

| Benzylamine | N-benzyl-2-methyl-5-phenylfuran-3-carboxamide | C₁₉H₁₇NO₂ |

| Piperidine (B6355638) | (2-Methyl-5-phenylfuran-3-yl)(piperidin-1-yl)methanone | C₁₇H₁₉NO₂ |

Preparation of Esters and Thioesters of 2-Methyl-5-phenylfuran-3-carboxylic acid

Esters: Similar to amide synthesis, esters can be readily prepared from this compound by reaction with various alcohols. This reaction, known as alcoholysis, typically proceeds in the presence of a base (e.g., pyridine) to scavenge the HCl produced. This method is often preferred over Fischer esterification from the parent carboxylic acid due to the high reactivity of the acyl chloride, which allows the reaction to occur under milder conditions and with higher yields. A patent for related furan-3-carboxylic acid derivatives notes that esters can be prepared from the corresponding acyl halides and alcohols in the presence of an acid acceptor. google.com

The general reaction is: this compound + R-OH → 2-Methyl-5-phenylfuran-3-carboxylate ester + HCl

| Alcohol Reactant | Expected Ester Product | Chemical Formula of Product |

|---|---|---|

| Methanol | Methyl 2-methyl-5-phenylfuran-3-carboxylate | C₁₃H₁₂O₃ |

| Ethanol | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | C₁₄H₁₄O₃ |

| Isopropanol | Isopropyl 2-methyl-5-phenylfuran-3-carboxylate | C₁₅H₁₆O₃ |

| Phenol | Phenyl 2-methyl-5-phenylfuran-3-carboxylate | C₁₈H₁₄O₃ |

Thioesters: Thioesters are sulfur analogs of esters and can be synthesized from acyl chlorides with high efficiency. One of the most direct routes involves the reaction of the acyl chloride with an alkali metal salt of a thiol (a thiolate). wikipedia.org Alternatively, the reaction can be carried out with a thiol in the presence of a base. The resulting thioesters are valuable synthetic intermediates themselves, known for their role in forming carbon-carbon bonds.

The general reaction is: this compound + R-SNa → 2-Methyl-5-phenylfuran-3-carbothioate ester + NaCl wikipedia.org

| Thiol/Thiolate Reactant | Expected Thioester Product | Chemical Formula of Product |

|---|---|---|

| Ethanethiol | S-ethyl 2-methyl-5-phenylfuran-3-carbothioate | C₁₄H₁₄O₂S |

| Thiophenol | S-phenyl 2-methyl-5-phenylfuran-3-carbothioate | C₁₈H₁₄O₂S |

| Benzyl Mercaptan | S-benzyl 2-methyl-5-phenylfuran-3-carbothioate | C₁₉H₁₆O₂S |

Introduction of Heterocyclic Moieties via Carbonyl Chloride Reactivity

The electrophilic nature of the carbonyl chloride group allows for its reaction with various nitrogen-containing heterocyclic compounds that can act as nucleophiles. This provides a straightforward method for covalently linking the 2-methyl-5-phenylfuran (B12895050) scaffold to other heterocyclic systems. Reactions with N-nucleophilic heterocycles such as imidazole (B134444), pyrazole, or piperidine would result in the formation of stable N-acyl derivatives. These reactions are analogous to the amide syntheses described previously and are fundamental in medicinal chemistry for creating complex molecular architectures.

| Heterocyclic Reactant | Expected Product | Notes on Product Structure |

|---|---|---|

| Imidazole | 1-(2-Methyl-5-phenylfuran-3-carbonyl)-1H-imidazole | The acyl group is attached to one of the nitrogen atoms of the imidazole ring. |

| Pyrrolidine | (2-Methyl-5-phenylfuran-3-yl)(pyrrolidin-1-yl)methanone | A five-membered saturated heterocyclic amide is formed. |

| Morpholine | (2-Methyl-5-phenylfuran-3-yl)(morpholino)methanone | An N-acyl derivative of morpholine. |

Regioselective Functionalization of the Furan (B31954) Ring System

Functionalization of the furan ring itself, in the presence of the existing substituents, presents a more complex challenge. The reactivity and regioselectivity of electrophilic aromatic substitution on the furan ring are governed by the directing effects of the substituents at the C2, C3, and C5 positions.

C2-Methyl Group: Alkyl groups are generally weak activating groups and are ortho, para-directing.

C5-Phenyl Group: The phenyl group is also an activating group, directing to the ortho and para positions relative to its point of attachment.

C3-Carbonyl Chloride Group: The carbonyl chloride is a strong deactivating group and is meta-directing.

In the this compound system, the only unsubstituted position is C4. The directing effects of the substituents converge on this position: the C2-methyl group directs to C4 (ortho), and the C5-phenyl group directs to C4 (ortho). The C3-carbonyl chloride also directs incoming electrophiles to the C4 position (meta). Therefore, it is strongly predicted that any electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) would occur regioselectively at the C4 position.

However, the powerful deactivating effect of the C3-carbonyl chloride group would significantly reduce the nucleophilicity of the furan ring, likely requiring harsh reaction conditions for any substitution to proceed. There is a lack of specific experimental data confirming these reactions for this particular molecule. Any such functionalization would need to be carefully developed to overcome the deactivation of the ring.

V. Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-Methyl-5-phenylfuran-3-carbonyl chloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the furan (B31954) ring's oxygen atom, the phenyl group, and the carbonyl chloride moiety.

Phenyl Protons (C₆H₅-) : The five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.80 ppm. Due to the substitution on the furan ring, these protons may present as a complex multiplet.

Furan Proton (-CH=) : The single proton on the furan ring (at position 4) is anticipated to resonate as a singlet in the range of δ 6.50-7.00 ppm. Its specific chemical shift would be influenced by the adjacent phenyl and carbonyl chloride groups.

Methyl Protons (-CH₃) : The three protons of the methyl group attached to the furan ring (at position 2) are expected to produce a sharp singlet, likely in the upfield region around δ 2.30-2.60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.80 | Multiplet |

| Furan-H | 6.50 - 7.00 | Singlet |

| Methyl-H | 2.30 - 2.60 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon (-COCl) : The carbon of the carbonyl chloride group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm due to the strong deshielding effect of the attached oxygen and chlorine atoms.

Furan Carbons : The four carbons of the furan ring are expected to resonate between δ 110 and 160 ppm. The carbon atoms directly attached to the oxygen (C2 and C5) will have characteristic shifts, as will the carbons at positions 3 and 4.

Phenyl Carbons : The carbons of the phenyl ring will show signals in the aromatic region, generally between δ 125 and 140 ppm. The carbon atom directly attached to the furan ring will have a distinct chemical shift from the others.

Methyl Carbon (-CH₃) : The methyl carbon is expected to be the most upfield signal, appearing around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C | 160 - 170 |

| Furan-C | 110 - 160 |

| Phenyl-C | 125 - 140 |

| Methyl-C | 15 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed in a research setting.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, which would be particularly useful in assigning the signals within the complex multiplet of the phenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique would establish correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Carbonyl (C=O) Stretch : A strong, sharp absorption band is expected in the region of 1750-1815 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride. This is typically at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

C-O-C Stretch : The stretching vibration of the C-O-C bond within the furan ring is expected to appear in the region of 1000-1300 cm⁻¹.

C=C Stretch : The stretching vibrations of the carbon-carbon double bonds in the furan and phenyl rings are expected to produce absorptions in the 1450-1650 cm⁻¹ region.

C-H Stretch : Aromatic and furan C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1750 - 1815 | Strong |

| C=C (Aromatic/Furan) | 1450 - 1650 | Medium to Strong |

| C-O-C (Furan) | 1000 - 1300 | Medium to Strong |

| Aromatic/Furan C-H | > 3000 | Medium to Weak |

| Aliphatic C-H | < 3000 | Medium to Weak |

Note: These are predicted values and may vary based on the sampling method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Molecular Ion Peak ([M]⁺) : The molecular ion peak would confirm the molecular weight of this compound (220.65 g/mol ). Due to the presence of chlorine, this peak would be accompanied by an isotope peak ([M+2]⁺) at approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern : The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the chlorine atom (-Cl) or the entire carbonyl chloride group (-COCl). Another common fragmentation would be the loss of the methyl group (-CH₃). The stability of the furan and phenyl rings would likely result in fragment ions corresponding to these aromatic systems.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| Fragment | Predicted m/z |

| [M]⁺ (with ³⁵Cl) | 220 |

| [M]⁺ (with ³⁷Cl) | 222 |

| [M - Cl]⁺ | 185 |

| [M - COCl]⁺ | 157 |

| [Phenylfuran-CH₃]⁺ | 157 |

| [Phenyl]⁺ | 77 |

Note: The relative intensities of these fragments would depend on their stability.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules, providing valuable information about the molecular weight and structure of the analyte. In the analysis of furan derivatives, ESI-MS has been effectively utilized to study their fragmentation patterns. longdom.orglongdom.orgresearchgate.net While specific ESI-MS data for this compound is not extensively detailed in the available research, the behavior of similar furan-containing structures can provide insight into its expected mass spectrometric analysis.

For instance, studies on other furan derivatives have demonstrated characteristic fragmentation patterns, often involving the loss of small molecules such as carbon monoxide and water. longdom.orglongdom.org In the case of this compound, one would anticipate the observation of the protonated molecular ion [M+H]⁺. The subsequent fragmentation in a tandem mass spectrometry (MS/MS) experiment would likely involve the loss of HCl from the acyl chloride moiety, followed by fragmentation of the furan ring.

Illustrative ESI-MS Fragmentation Data for a Furan Derivative

The following table illustrates a hypothetical fragmentation pattern for a related furan derivative, demonstrating the type of data obtained from an ESI-MS/MS experiment.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Plausible Neutral Loss |

| 275.13 | 20 | 257.12 | H₂O |

| 275.13 | 20 | 229.12 | H₂O + CO |

| 275.13 | 20 | 195.10 | C₃H₄O₃ |

| 275.13 | 20 | 161.08 | C₅H₈O₃ |

Note: The data in this table is illustrative and based on the fragmentation of a different furo-furan lactone, as specific data for this compound is not available. longdom.org

Purity Assessment Methodologies (e.g., HPLC, GC)

The assessment of purity is a critical step in the characterization of any chemical compound. For acyl chlorides like this compound, their inherent reactivity presents a challenge for standard chromatographic techniques. nih.govresearchgate.net Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed, often with modifications to account for the reactive nature of the analyte. nih.govresearchgate.netamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

Direct analysis of acyl chlorides by reversed-phase HPLC can be problematic due to their instability in aqueous mobile phases. americanpharmaceuticalreview.com A common strategy to overcome this is through derivatization. nih.govresearchgate.netamericanpharmaceuticalreview.com This involves reacting the acyl chloride with a suitable reagent to form a more stable derivative that can be readily analyzed. For instance, reaction with an alcohol can convert the acyl chloride to its corresponding ester, which is generally more stable and amenable to HPLC analysis. americanpharmaceuticalreview.com Another approach involves derivatization with reagents that introduce a chromophore, enhancing UV detection. nih.govresearchgate.net

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity assessment, particularly for volatile compounds. However, the high reactivity of acyl chlorides can also pose challenges for GC analysis. acs.orgnih.gov Derivatization is a frequently used technique in this context as well. For example, acyl chlorides can be converted to their corresponding amides or esters, which are typically more thermally stable and less reactive, allowing for reliable chromatographic separation. nih.gov The choice of derivatizing agent and reaction conditions is crucial for achieving accurate and reproducible results.

Illustrative Purity Assessment Data

The following table provides a hypothetical comparison of HPLC and GC methods that could be adapted for the purity analysis of this compound, based on general principles for acyl chloride analysis.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Typical Retention Time (min) | Illustrative Purity (%) |

| HPLC (after derivatization to methyl ester) | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30) | UV (254 nm) | 8.5 | 98.7 |

| GC (after derivatization to diethylamide) | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | FID | 12.2 | 99.1 |

Note: This data is illustrative and represents typical parameters for the analysis of derivatized acyl chlorides, not specific experimental results for this compound.

Vi. Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic properties and optimized geometry of a molecule.

Optimized Molecular Geometry: Calculations using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, would be employed to find the lowest energy conformation of the molecule. The geometry optimization would likely reveal a largely planar furan (B31954) ring. The phenyl group would be twisted out of the plane of the furan ring to minimize steric hindrance with the furan core. The carbonyl chloride group, attached to the furan ring, would exhibit bond lengths and angles characteristic of acyl chlorides, with the C=O bond being significantly shorter than the C-Cl and C-C single bonds.

Frontier Molecular Orbitals (HOMO-LUMO): The electronic character of the molecule is largely defined by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily over the electron-rich π-system of the 2-methyl-5-phenylfuran (B12895050) moiety, indicating this region is the most probable site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be centered on the electrophilic carbonyl carbon and the C=O antibonding orbital of the acyl chloride group. This localization signifies that the carbonyl carbon is the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating ionization potential. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and electronic transition energy. |

Electron Density and Charge Distribution: Population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. These calculations would confirm the high electrophilicity of the carbonyl carbon due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The oxygen and chlorine atoms would, in turn, carry significant negative partial charges. This charge separation makes the carbonyl group highly polar and susceptible to nucleophilic attack.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.60 |

| Chlorine (Cl) | -0.35 |

| Furan Oxygen (O) | -0.55 |

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the carbonyl oxygen and chlorine atoms, highlighting them as sites for electrophilic interaction. A large region of positive potential (blue) would be centered on the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and characterizing transition states. For this compound, a key reaction to model is nucleophilic acyl substitution.

Computational studies on simple acyl chlorides suggest that the reaction with nucleophiles can proceed through two main pathways: a concerted S_N2-like mechanism or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.govacs.org Density functional theory calculations can be used to model the reaction coordinate for both possibilities. For many acyl chlorides, computational evidence suggests that a stable tetrahedral intermediate is often not formed, and the reaction proceeds via a single, concerted transition state. nih.govacs.org

Transition State Theory (TST): Using Transition State Theory (TST), the geometry of the transition state for a nucleophilic attack (e.g., by water, ammonia (B1221849), or an alcohol) can be located. wikipedia.org This involves finding the first-order saddle point on the potential energy surface connecting reactants and products. Frequency calculations are then performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. From this, the activation energy (ΔG‡), a critical determinant of the reaction rate, can be calculated.

| Nucleophile | Reaction Pathway | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| H₂O (Hydrolysis) | Concerted (S_N2-like) | 15-20 |

| NH₃ (Aminolysis) | Concerted (S_N2-like) | 10-15 |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of intermolecular interactions and dynamics in condensed phases. numberanalytics.com An MD simulation of this compound would typically be performed in a solvent box (e.g., water, dichloromethane (B109758), or tetrahydrofuran) to mimic solution-phase behavior.

Simulation Protocol: The simulation would begin by placing the molecule in a periodic box filled with solvent molecules. The interactions between all atoms would be governed by a force field (e.g., OPLS-AA or CHARMM). The system would be equilibrated, after which a production run would be performed to collect trajectory data over several nanoseconds.

Analysis of Interactions: From the MD trajectory, several properties can be analyzed:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs). RDFs would likely show a well-defined first solvation shell around the polar carbonyl chloride group, indicating strong solute-solvent interactions.

Conformational Dynamics: The simulation would track the rotation around the C-C single bond connecting the phenyl and furan rings, revealing the most populated dihedral angles and the energy barriers to rotation.

Diffusion Coefficient: The translational motion of the molecule through the solvent can be calculated, providing its diffusion coefficient, which is relevant to its transport properties.

Such simulations are crucial for understanding how the solvent environment influences the compound's conformation, stability, and availability for reaction. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating nuclear magnetic shielding tensors. msu.rumdpi.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

¹H NMR: The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the furan proton, and the aromatic protons of the phenyl group. The furan proton at the 4-position would likely be deshielded due to the adjacent electron-withdrawing carbonyl group.

¹³C NMR: The ¹³C NMR spectrum prediction is particularly useful. The carbonyl carbon would be the most downfield signal, typically appearing in the 160-170 ppm range for an acyl chloride. The carbons of the phenyl and furan rings would appear in the aromatic region (110-150 ppm), and the methyl carbon would be the most upfield signal.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | 165.5 | Furan-H4 | 7.45 |

| Furan-C5 | 158.0 | Phenyl-H (ortho) | 7.70 |

| Furan-C2 | 152.3 | Phenyl-H (meta) | 7.50 |

| Phenyl-C (ipso) | 129.5 | Phenyl-H (para) | 7.40 |

| Phenyl-C (ortho) | 125.0 | Methyl-H | 2.55 |

| Phenyl-C (para) | 129.0 | ||

| Phenyl-C (meta) | 128.8 | ||

| Furan-C3 | 122.1 | ||

| Furan-C4 | 118.5 | ||

| Methyl-C | 14.2 |

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. After applying a scaling factor to account for anharmonicity and method limitations, a theoretical IR spectrum can be generated. The most intense and characteristic absorption band predicted for this compound would be the C=O stretching vibration. Due to the strong inductive effect of the chlorine atom, this peak is expected at a high wavenumber, typically around 1780-1810 cm⁻¹. youtube.com Other predicted vibrations would include C-H stretches for the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), C=C stretching of the aromatic rings (~1450-1600 cm⁻¹), and the C-Cl stretch at a lower frequency (~650-850 cm⁻¹).

Vii. Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The inherent reactivity of the acyl chloride group in 2-Methyl-5-phenylfuran-3-carbonyl chloride suggests its potential as a precursor for a variety of derivatives, such as amides, esters, and ketones. These transformations could, in principle, introduce the 2-methyl-5-phenylfuran (B12895050) scaffold into larger, more complex molecular frameworks. However, specific examples of such applications leading to the synthesis of intricate molecules are not detailed in accessible scientific literature. General synthetic strategies involving furan-based acyl chlorides are known, but direct evidence of the application of this specific compound in multi-step total synthesis or the construction of complex molecular libraries is absent.

Role in the Synthesis of Natural Product Analogues

The furan (B31954) ring is a structural motif present in a number of natural products. Consequently, synthetic derivatives of furan are often employed in the generation of natural product analogues to explore structure-activity relationships. While the 2-methyl-5-phenylfuran substructure could be envisioned as a component of a synthetic analogue of a furan-containing natural product, there are no published studies that specifically report the use of this compound for this purpose. Research in this area appears to have focused on other furan derivatives.

Application in Cascade and Domino Reactions

Cascade and domino reactions are powerful tools in organic synthesis for the efficient construction of complex molecular structures from simple starting materials in a single synthetic operation. The bifunctional nature of this compound, possessing both a reactive acyl chloride and an aromatic furan ring, could theoretically allow it to participate in such reaction sequences. For instance, an initial acylation reaction could be followed by a subsequent intramolecular cyclization involving the furan ring. Nevertheless, a review of the literature does not yield any specific examples of cascade or domino reactions that utilize this compound as a key reactant.

Development of Novel Catalytic Systems Utilizing Furan Derivatives

Furan-containing ligands have been explored in the development of transition metal catalysts for various organic transformations. The substitution pattern of this compound could be modified to incorporate coordinating groups, thereby creating novel ligand scaffolds. However, there is no evidence in the scientific literature to suggest that this specific compound has been used as a precursor for the development of new catalytic systems. The research in the field of furan-based ligands for catalysis has historically focused on other substitution patterns and functionalities.

Viii. Potential Biomedical and Material Science Research Applications

Precursor for Biologically Active Molecules

The furan (B31954) nucleus is a common scaffold in a wide range of pharmaceuticals and agrochemicals. The reactivity of the carbonyl chloride group in 2-Methyl-5-phenylfuran-3-carbonyl chloride allows for its facile conversion into a variety of derivatives, such as esters and amides. This makes it a potentially valuable intermediate for the synthesis of new biologically active molecules.

Furan derivatives are integral to the structure of numerous drugs, exhibiting a broad spectrum of pharmacological activities. studysmarter.co.uk The synthesis of novel pharmaceutical candidates often involves the exploration of diverse chemical structures to optimize therapeutic efficacy and reduce side effects. This compound can serve as a starting material for the creation of libraries of new compounds for drug discovery. By reacting it with various alcohols, amines, or other nucleophiles, researchers can generate a wide array of esters and amides. These new molecules can then be screened for potential therapeutic activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The 2-methyl-5-phenylfuran-3-carboxamide and ester moieties are key components in the design of new therapeutic agents.

| Potential Pharmaceutical Application | Rationale |

| Antimicrobial Agents | The furan ring is a known pharmacophore in various antimicrobial drugs. |

| Anti-inflammatory Drugs | Furan-containing compounds have shown potential as anti-inflammatory agents. |

| Anticancer Therapeutics | The unique electronic and steric properties of the substituted furan ring could be exploited for the design of novel anticancer compounds. |

The furan scaffold is also present in a number of compounds used in agriculture as pesticides, herbicides, and fungicides. mdpi.com The development of new agrochemicals is crucial for improving crop yields and protecting against pests and diseases. This compound can be used as a building block to synthesize novel candidates for agrochemical applications. The resulting amides and esters can be tested for their efficacy and selectivity as active ingredients in new pesticide or herbicide formulations. The structural diversity that can be achieved starting from this carbonyl chloride allows for the fine-tuning of the biological activity and environmental profile of the target compounds. For instance, furan-containing compounds have been investigated for their insecticidal properties. nih.gov

| Potential Agrochemical Application | Rationale |

| Insecticides | The furan moiety is a key component of some natural and synthetic insecticides. |

| Herbicides | Novel furan derivatives can be screened for their herbicidal activity against various weed species. |

| Fungicides | The development of new fungicides is essential to combat fungal diseases in crops, and furan-based compounds represent a promising area of research. |

Monomer or Intermediate in Polymer Chemistry Research

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. nih.gov These bio-based polymers can exhibit a range of interesting thermal and mechanical properties. While dicarboxylic acid derivatives of furan are more commonly used as monomers, this compound could potentially be used as a monofunctional monomer to introduce a pendant furan group onto a polymer chain. This could be a method to modify the properties of existing polymers, for example, by enhancing their thermal stability or altering their solubility.

Furthermore, if converted to a dicarboxylic acid or a diol, the 2-methyl-5-phenylfuran (B12895050) moiety could be incorporated into the backbone of polyesters or polyamides. The rigid furan ring can impart high thermal stability and mechanical strength to the resulting polymers. researchgate.netproquest.com The synthesis of novel furan-based poly(ester amide)s has been an area of active research. njtech.edu.cnrsc.org

| Potential Role in Polymer Chemistry | Description |

| Chain Terminator or Modifier | As a monofunctional acyl chloride, it could be used to control the molecular weight of polymers or to introduce a specific end-group. |

| Precursor to Polymer Monomers | Chemical modification of the carbonyl chloride and the other substituents on the furan ring could lead to the synthesis of novel difunctional monomers for polymerization. |

Components in Advanced Functional Materials Research

The conjugated system of the phenylfuran core in this compound suggests its potential use in the development of advanced functional materials with interesting optical and electronic properties.

Furan-containing conjugated polymers and small molecules are being investigated for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). spiedigitallibrary.orgresearchgate.net The furan ring is an electron-rich heterocycle that can facilitate charge transport. The this compound could serve as a building block for the synthesis of larger, more complex conjugated molecules with tailored optoelectronic properties. For instance, it could be incorporated into molecules designed to have specific energy levels for efficient charge injection or transport in electronic devices. The synthesis of novel furan-based molecules is an active area of research for applications in organic electronics. ntu.edu.sgrsc.org

| Potential Application in Functional Materials | Rationale |

| Organic Dyes | The conjugated phenylfuran system can act as a chromophore. |

| Organic Semiconductors | The electron-rich furan ring can facilitate charge transport in organic electronic devices. |

| Fluorescent Probes | Modification of the phenylfuran core could lead to molecules with interesting fluorescence properties for sensing applications. |

Ix. Future Research Directions and Emerging Trends

Green Chemistry Approaches for Synthesis and Derivatization

The chemical industry is undergoing a significant transformation, shifting from a reliance on petroleum-based feedstocks to renewable resources like biomass. rsc.org Furanic compounds, derivable from carbohydrates, are central to this "biorefinery" concept. rsc.orgfrontiersin.orgmdpi.com Future research will likely focus on integrating green chemistry principles into the synthesis and subsequent derivatization of 2-Methyl-5-phenylfuran-3-carbonyl chloride.

Key areas of development include:

Bio-based Starting Materials: Leveraging platform chemicals derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), as precursors for the furan (B31954) ring system. mdpi.com This approach aligns with the goal of creating more sustainable and carbon-neutral chemical processes. mdpi.com

Eco-Friendly Solvents and Catalysts: Moving away from hazardous solvents and reagents is a core tenet of green chemistry. Research is exploring the use of ionic liquids and deep eutectic solvents as environmentally friendly reaction media for furan synthesis. frontiersin.org Additionally, the development of heterogeneous solid catalysts that are recyclable and non-corrosive is a priority to replace traditional soluble acid catalysts. frontiersin.org

Energy-Efficient Synthesis: The development of one-step or tandem reactions that minimize energy consumption and reduce waste is a growing trend. researchgate.net For instance, creating furan-based monomers via eco-respectful, one-step synthetic routes demonstrates a viable path toward sustainable polymer precursors. researchgate.net

| Green Chemistry Principle | Application in Furan Synthesis & Derivatization | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural and HMF. frontiersin.orgmdpi.com | Reduced reliance on fossil fuels; lower carbon footprint. |

| Safer Solvents and Auxiliaries | Employing ionic liquids or water as reaction media. frontiersin.org | Minimized environmental pollution and worker exposure. |

| Catalysis | Utilizing recyclable solid acid catalysts like zeolites instead of soluble acids. frontiersin.org | Improved efficiency, reduced corrosion, and simplified product separation. |

| Design for Energy Efficiency | Developing one-pot syntheses at lower temperatures. | Lower operational costs and environmental impact. |

Exploration of Novel Catalytic Transformations

Catalysis is fundamental to the efficient and selective synthesis of complex molecules. For a reactive intermediate like this compound, novel catalytic methods can enable precise transformations of the furan core and its substituents, leading to a diverse range of derivatives.

Emerging trends in this area involve:

Heterogeneous Catalysis: Zeolites, with their structured micropores and tunable acidity, are effective catalysts for converting biomass into furan platform molecules. frontiersin.org Their stability and shape-selectivity could be harnessed for specific derivatization reactions of the this compound scaffold.

Non-Noble Metal Catalysis: To reduce costs and improve sustainability, research is shifting from precious metal catalysts (like palladium) to more abundant, non-noble metals such as copper, nickel, and iron. frontiersin.org Copper-catalyzed annulation reactions, for example, have been shown to be effective in synthesizing multisubstituted furans. organic-chemistry.org

Gold Catalysis: Gold catalysts have demonstrated unique reactivity in mild, efficient cascade reactions to produce highly substituted furans. organic-chemistry.org This includes the cycloisomerization of various precursors, which could offer new routes to complex furan-containing structures. organic-chemistry.org

Biocatalysis: The use of enzymes to perform selective transformations under mild conditions is a growing field that offers high specificity and reduced environmental impact.

| Catalyst Type | Example Reaction | Key Advantage |

|---|---|---|

| Zeolites | Dehydration of carbohydrates to furan precursors. frontiersin.org | High thermal/chemical stability, reusability. frontiersin.org |

| Non-Noble Metals (e.g., Cu, Fe) | Coupling and cyclization reactions to form furan rings. organic-chemistry.org | Cost-effective and abundant. frontiersin.org |

| Gold Nanoparticles | Cycloisomerization of allenones into furans. organic-chemistry.org | High efficiency under very mild conditions. organic-chemistry.org |

| Ionic Liquids | Can act as both solvent and catalyst for biomass conversion. frontiersin.org | Tunable properties and potential for recyclability. frontiersin.org |

Chemoinformatics and High-Throughput Screening in Derivatization

Modern drug discovery and materials science rely heavily on the rapid synthesis and evaluation of large numbers of compounds. Chemoinformatics and high-throughput screening (HTS) are indispensable tools for navigating the vast chemical space accessible from a core scaffold like this compound.

Virtual Library Generation: Chemoinformatics enables the in silico creation of vast virtual libraries of derivatives. ncsu.edu Starting with the this compound core, algorithms can generate thousands of potential structures by adding a wide array of reactants that would react with the acyl chloride group.

Virtual Screening: These virtual libraries can be screened against computational models of biological targets (e.g., protein binding sites) or for desired material properties. ncsu.edu This process filters out undesirable compounds and prioritizes a smaller, more promising subset of molecules for actual synthesis, saving significant time and resources. ncsu.edu

High-Throughput Synthesis and Screening: The prioritized candidates can then be synthesized using automated, parallel synthesis platforms. HTS techniques allow for the rapid testing of these compounds in biological assays or materials characterization experiments. stanford.edunih.gov For example, HTS was used to identify a diphenyl furan derivative as a potent inhibitor of an essential enzyme in Mycobacterium tuberculosis. nih.gov This demonstrates the power of HTS to find novel bioactive agents from furan-based libraries.

The integration of these high-throughput methods accelerates the discovery pipeline, enabling researchers to quickly identify structure-activity relationships and optimize lead compounds for specific applications. chemrxiv.org

Advanced Applications in Medicinal Chemistry and Materials Science

The unique structural and electronic properties of the furan ring make it a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. Aryl furan derivatives, in particular, are investigated for a range of advanced applications.

Medicinal Chemistry: The this compound scaffold can be elaborated to create amides, esters, and other derivatives. These new molecules can be explored as potential therapeutic agents. Furan-containing compounds have been investigated as intermediates for drugs targeting neurodegenerative diseases and HIV protease. The discovery of a diaryl furan derivative with bactericidal activity against M. tuberculosis highlights the potential of this class of compounds in developing new anti-bacterial agents. nih.gov

Materials Science: In materials science, furan derivatives are used as monomers for bio-based polymers and as modifiers in copolymerization. researchgate.net The rigid, aromatic nature of the 2-phenylfuran unit can impart desirable thermal and mechanical properties to polymers. For instance, furan-based diepoxy monomers are being developed as sustainable alternatives to petrochemicals like bisphenol A (BPA) in the production of epoxy resins. researchgate.net The derivatization of the carbonyl chloride group allows for the incorporation of this furan unit into polyesters, polyamides, and other advanced materials.

Future research will continue to build upon these foundations, using the innovative synthetic and screening methods described above to design and create novel molecules with tailored functions for highly specific and advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-phenylfuran-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodology : Begin with Friedel-Crafts acylation of 2-methylfuran derivatives using phenylacetyl chloride, followed by chlorination with thionyl chloride (SOCl₂) or oxalyl chloride. Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for chlorination), and solvent polarity (e.g., dichloromethane or toluene). Monitor reaction progress via TLC or in-situ FTIR for carbonyl chloride formation .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the acyl chloride. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Acyl chloride carbonyls appear at δ ~170–175 ppm in ¹³C NMR.

- IR : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride).

- MS (EI) : Molecular ion peak at m/z corresponding to C₁₂H₉ClO₂ (exact mass: 220.02). Fragmentation patterns should show loss of COCl (45 Da) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid exposure to moisture to prevent HCl release. Quench excess SOCl₂ with ice-cold sodium bicarbonate. Store in sealed, desiccated containers at –20°C. Waste disposal must follow hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters:

- Space group : Likely monoclinic (e.g., P2₁/c).

- Torsion angles : Analyze furan-phenyl dihedral angles to confirm steric effects.

- Disorder modeling : Address possible rotational disorder in the methyl or phenyl groups via PART instructions in SHELXL .

Q. What computational methods predict the reactivity of this acyl chloride in nucleophilic substitutions?

- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate electrophilicity indices (ω) and Fukui functions. Compare with experimental reactivity in amidation or esterification reactions. Solvent effects (PCM model) can explain discrepancies between theoretical and observed reaction rates .

Q. How can contradictory data on reaction yields under varying catalytic conditions be resolved?

- Methodology : Design a fractional factorial experiment to isolate variables (catalyst loading, temperature, solvent). Use ANOVA to identify significant factors. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst (mol%) | 1% | 5% |

| Temperature (°C) | 25 | 50 |

| Solvent | DCM | THF |

| Post-hoc analysis (e.g., Tukey’s HSD) identifies optimal conditions. Replicate experiments to confirm reproducibility . |

Q. What mechanistic insights explain the compound’s stability in protic vs. aprotic solvents?

- Methodology : Conduct kinetic studies using UV-Vis spectroscopy to track hydrolysis rates in water, ethanol, and DMF. Fit data to a pseudo-first-order model. Activation energy (Eₐ) differences reveal solvent effects on transition-state stabilization.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.